molecular formula C12H15N3OS B10905199 3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide

3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10905199
M. Wt: 249.33 g/mol
InChI Key: LZLDKSOEKVHFIT-UHFFFAOYSA-N
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Description

3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 3-position and a butyl group at the 6-position. The carboxamide group at the 2-position further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid under specific conditions . The reaction is catalyzed by para-toluenesulfonic acid in toluene, leading to the formation of angular isoindole-6,12-dione derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3 . The compound’s structure allows it to bind to the active sites of target enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group at the 6-position and the carboxamide group at the 2-position differentiate it from other thienopyridine derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-amino-6-butylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-2-3-4-7-5-6-8-9(13)10(11(14)16)17-12(8)15-7/h5-6H,2-4,13H2,1H3,(H2,14,16)

InChI Key

LZLDKSOEKVHFIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)N)N

Origin of Product

United States

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